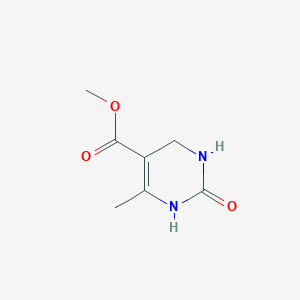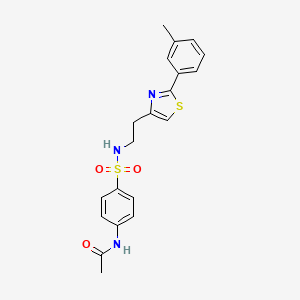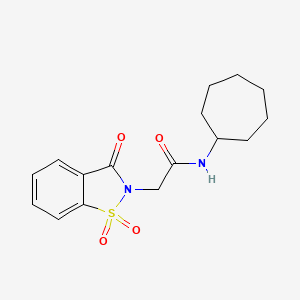![molecular formula C20H15FN6O2 B2498076 5-Benzyl-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921532-43-6](/img/structure/B2498076.png)
5-Benzyl-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzyl-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione is a useful research compound. Its molecular formula is C20H15FN6O2 and its molecular weight is 390.378. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Analgesic Potential
A study by Zaheer et al. (2021) discusses the microwave-assisted synthesis of benzylideneamino triazole-thione derivatives of flurbiprofen and their in vivo analgesic activity. The research emphasizes the broad-spectrum biological significance of the triazole heterocycle, demonstrating the compound's potential as a potent analgesic agent, underscoring the versatility of triazole derivatives in medicinal chemistry (Zaheer et al., 2021).
Antimicrobial Activities
Another study highlights the synthesis of novel 1,2,4-triazole derivatives and their antimicrobial activities. This research underscores the chemotherapeutic value of triazoles, showcasing their potential as antibiotics, antimicrobials, and antifungals, thereby revealing the compound's relevance in addressing microbial resistance (Bektaş et al., 2007).
Antiproliferative Evaluation
The synthesis and in vitro antiproliferative evaluation of 1H-benzo[f]indazole-4,9-dione derivatives conjugated with C-protected amino acids are discussed by Molinari et al. (2015). This study presents these derivatives as promising molecules for developing new anticancer agents, highlighting the significance of structural modification in enhancing biological activity (Molinari et al., 2015).
Cancer Gene Therapy
Silamkoti et al. (2005) report on the synthesis and biological activity of 2-fluoro adenine and 6-methyl purine nucleoside analogs as prodrugs for suicide gene therapy of cancer. This research indicates the potential of purine nucleoside derivatives in targeted cancer therapy, demonstrating the compound's applicability in precision medicine (Silamkoti et al., 2005).
Photophysical Properties and Drug Design
Research into the photophysical properties and drug design, such as the study by Akshaya et al. (2016) on a novel phthalimide derivative, elucidates the importance of solvatochromic shifts for estimating ground and singlet excited state dipole moments. This work contributes to the understanding of molecular interactions and stability, critical for designing effective pharmaceuticals (Akshaya et al., 2016).
Mechanism of Action
Target of Action
Triazole derivatives, which this compound is a part of, are known to exhibit broad biological activities . They can form hydrogen bonds with different targets, leading to various pharmacological effects .
Mode of Action
It’s known that triazole derivatives can interact with their targets through hydrogen bonding . This interaction can lead to changes in the target’s function, resulting in the compound’s pharmacological effects .
Biochemical Pathways
Triazole derivatives are known to have significant biological properties, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . These activities suggest that the compound may affect a variety of biochemical pathways.
Pharmacokinetics
It’s known that triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
Given the broad biological activities of triazole derivatives , it can be inferred that this compound may have a wide range of molecular and cellular effects.
Action Environment
It’s known that the overuse and misuse of antibiotics in humans and animals, as well as in agriculture and food chains, has led to considerable environmental pollution, exerting strong selection pressure on bacteria . This suggests that environmental factors could potentially influence the action of this compound.
Properties
IUPAC Name |
5-benzyl-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN6O2/c1-25-18-15(17(28)22-20(25)29)26(11-12-5-3-2-4-6-12)19-24-23-16(27(18)19)13-7-9-14(21)10-8-13/h2-10H,11H2,1H3,(H,22,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKLZRVQPVORLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=C(C=C4)F)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
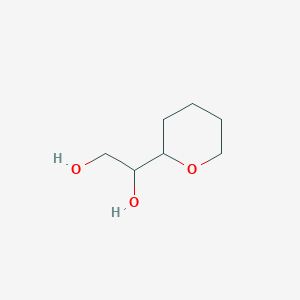
![4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2497995.png)
![2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2497996.png)
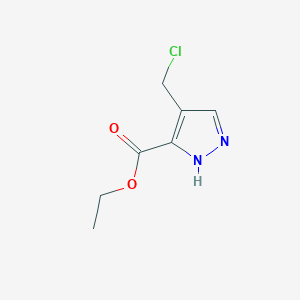
![N-[2-Fluoro-5-[[2-(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]phenyl]prop-2-enamide](/img/structure/B2498003.png)
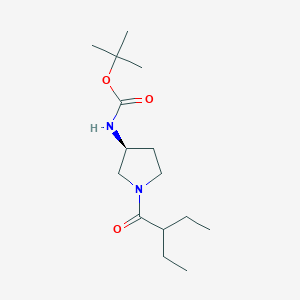
![7-Chloro-3-methylthieno[2,3-C]pyridine](/img/structure/B2498006.png)
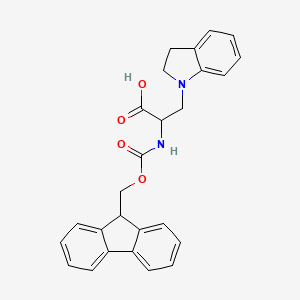
![methyl (2Z)-2-({4-[butyl(ethyl)sulfamoyl]benzoyl}imino)-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2498008.png)

